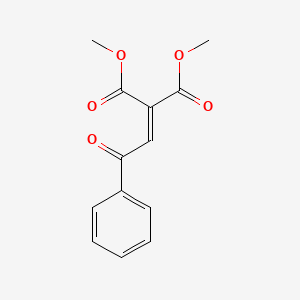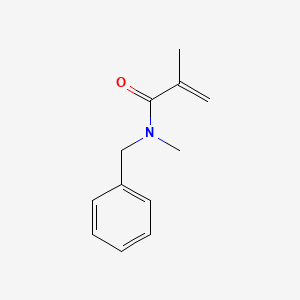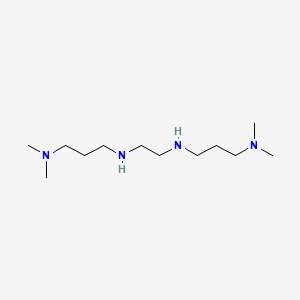
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide is a synthetic organic compound that belongs to the class of beta-alaninamides. This compound is characterized by the presence of two ethoxyethyl groups attached to the nitrogen atoms of the beta-alaninamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide typically involves the reaction of beta-alanine with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N3,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide include other beta-alaninamides with different substituents on the nitrogen atoms. Examples include:
- N~3~,N~3~-Bis(2-methoxyethyl)-beta-alaninamide
- N~3~,N~3~-Bis(2-propoxyethyl)-beta-alaninamide
Uniqueness
N~3~,N~3~-Bis(2-ethoxyethyl)-beta-alaninamide is unique due to its specific ethoxyethyl substituents, which impart distinct chemical and physical properties. These properties may influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
63759-31-9 |
|---|---|
Formule moléculaire |
C11H24N2O3 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-[bis(2-ethoxyethyl)amino]propanamide |
InChI |
InChI=1S/C11H24N2O3/c1-3-15-9-7-13(6-5-11(12)14)8-10-16-4-2/h3-10H2,1-2H3,(H2,12,14) |
Clé InChI |
UNECMEKIGQROIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(CCC(=O)N)CCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)

![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)




![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
